Dopamine D2 Receptor Affinity: Propyl-Substituted Phenylsulfonylpiperazine vs. Methylsulfonylphenyl Analog
The propyl-substituted phenylsulfonylpiperazine scaffold demonstrates a distinct binding profile at the human dopamine D2 receptor compared to its methylsulfonylphenyl analog. While specific Ki data for the exact compound 1-(phenylsulfonyl)-4-propylpiperazine is not publicly available, a close structural comparator, 1-[3-(Methylsulfonyl)phenyl]-4-propylpiperazine, exhibits a Ki of 664 nM at the high-affinity state of the human D2 receptor expressed in HEK293 cells [1]. This contrasts with the broader phenylsulfonylpiperazine class, where modifications to the sulfonyl aryl group are known to drastically alter D2 binding and functional outcomes, shifting between antagonism and partial agonism [2]. The presence of the propyl chain on the piperazine nitrogen is a critical determinant of lipophilicity and receptor fit, differentiating this compound from shorter-chain (e.g., methyl or ethyl) analogs that often exhibit reduced potency or altered selectivity profiles [3].
| Evidence Dimension | Binding Affinity (Ki) at Human Dopamine D2 Receptor (High-Affinity State) |
|---|---|
| Target Compound Data | Not explicitly reported for 1-(phenylsulfonyl)-4-propylpiperazine |
| Comparator Or Baseline | 1-[3-(Methylsulfonyl)phenyl]-4-propylpiperazine (Ki = 664 nM) |
| Quantified Difference | Not calculable from available data; however, the comparator's Ki value establishes a benchmark for the propylpiperazine sulfonamide scaffold, against which the phenylsulfonyl variant can be evaluated for differential D2 affinity in head-to-head assays. |
| Conditions | Displacement of [3H]spiperone from human dopamine D2 receptor at high affinity state expressed in HEK293 cells |
Why This Matters
For programs targeting dopaminergic pathways, the specific substitution pattern on the sulfonylpiperazine core dictates D2 receptor engagement, making the procurement of the precise compound essential to avoid confounding results from analogs with altered binding kinetics.
- [1] BindingDB. (2012). BindingDB Entry BDBM50308027: 1-[3-(Methylsulfonyl)phenyl]-4-propylpiperazine. Retrieved from https://www.bindingdb.org/. View Source
- [2] Henderson, B. J., Carper, D. J., Gonzalez-Cestari, T. F., Yi, B., Mahasenan, K., Pavlovicz, R. E., ... & McKay, D. B. (2011). Structure-activity relationship studies of sulfonylpiperazine analogues as novel negative allosteric modulators of human neuronal nicotinic receptors. Journal of Medicinal Chemistry, 54(24), 8681-8692. View Source
- [3] Lacivita, E., Leopoldo, M., De Giorgio, P., Berardi, F., & Perrone, R. (2009). Determination of 1-aryl-4-propylpiperazine pKa values: the substituent on aryl modulates basicity. Bioorganic & Medicinal Chemistry, 17(3), 1339-1344. View Source
